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Compound of Interest

Compound Name: 4-Ethynylbenzaldehyde

Cat. No.: B1303622

Physicochemical Properties of 4-
Ethynylbenzaldehyde

4-Ethynylbenzaldehyde is an aromatic aldehyde with a terminal alkyne group. These
functional groups give rise to characteristic signals in both FT-IR and mass spectra, which are
crucial for its identification and characterization.

Property Value Reference
Molecular Formula CoHsO [11[2][3][4]
Molecular Weight 130.14 g/mol [1114]

CAS Number 63697-96-1 [11[2113114]
Appearance Solid

Melting Point 89-93 °C

FT-IR Spectroscopic Data

The FT-IR spectrum of 4-Ethynylbenzaldehyde is characterized by the vibrational frequencies
of its principal functional groups: the aromatic ring, the aldehyde, and the terminal alkyne.
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Wavenumber . . . .

( 1 Functional Group Vibrational Mode Intensity
cm-

~3300 =C-H Stretch Strong, Sharp
3100-3000 Ar-H Stretch Medium

Stretch (Fermi )
2830-2695 O=C-H Medium, Sharp
Resonance Doublet)

~2100 c=C Stretch Medium, Sharp
1710-1685 C=0 Stretch (conjugated) Strong
1600-1475 c=C Aromatic Ring Stretch  Medium
900-600 Ar-H Out-of-plane Bend Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and the
specific instrument used.[5][6] The conjugation of the aldehyde to the aromatic ring shifts the
C=0 stretching frequency to a lower wavenumber compared to saturated aliphatic aldehydes.
[5][6] The aldehydic C-H stretch typically appears as a characteristic doublet due to Fermi
resonance.[7]

Mass Spectrometry Data

Electron lonization Mass Spectrometry (EI-MS) of 4-Ethynylbenzaldehyde provides
information about its molecular weight and the stability of its fragments. Aromatic compounds
typically show a prominent molecular ion peak.[8]
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. Relative
m/z lon Fragmentation
Abundance

130 [M]*+ Molecular lon High

Loss of a hydrogen
129 [M-H]* radical from the High

aldehyde

Loss of the formyl )
101 [M-CHOJ* Medium

radical

Further fragmentation )
75 [CeHs]* o Medium
of the aromatic ring

Note: The relative abundances are estimates and can vary based on the ionization energy and
the mass spectrometer used. The fragmentation pattern is characteristic of aromatic aldehydes,
with the primary losses being a hydrogen atom and the formyl group.[8][9]

Experimental Protocols

The following are generalized protocols for acquiring FT-IR and mass spectrometry data for a
solid sample like 4-Ethynylbenzaldehyde.

FT-IR Spectroscopy using Attenuated Total Reflectance
(ATR)

Attenuated Total Reflectance is a common sampling technique for obtaining FT-IR spectra of
solid and liquid samples with minimal preparation.[10]

Materials:

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

4-Ethynylbenzaldehyde sample

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)
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e Lint-free wipes
Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO2 and
water vapor).

o Sample Application: Place a small amount of the 4-Ethynylbenzaldehyde powder onto the
ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

o Apply Pressure: Use the pressure clamp to ensure firm and even contact between the
sample and the crystal.

o Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are
co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm~1.

» Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the
crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic
compounds.

Materials:

e GC-MS system with an Electron lonization (EI) source

Helium carrier gas (high purity)

Volatile solvent (e.g., dichloromethane or ethyl acetate)

2 mL autosampler vial with a screw cap and septum

Microsyringe

Procedure:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1303622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation: Prepare a dilute solution of 4-Ethynylbenzaldehyde (approximately 1
mg/mL) in a volatile organic solvent.[11]

e GC-MS Method Setup:

o Injector: Set the injector temperature to 250 °C in splitless mode.

o GC Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm i.d. x 0.25
pm film thickness).

o Oven Temperature Program:

» [nitial temperature: 50 °C, hold for 2 minutes.

= Ramp at 10 °C/min to 250 °C.

» Hold at 250 °C for 5 minutes.

o Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.[12][13]

Mass Range: Scan from m/z 35 to 400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
e Injection: Inject 1 uL of the prepared sample into the GC-MS system.

» Data Analysis: Identify the peak corresponding to 4-Ethynylbenzaldehyde in the total ion
chromatogram and analyze its mass spectrum. Compare the obtained spectrum with a
library database for confirmation.

Visualizations

The following diagrams illustrate the analytical workflow and the interpretation of the
spectroscopic data.
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General Workflow for Spectroscopic Analysis

Sample Preparation

4-Ethynylbenzaldehyde

Place solid on ATR crystal Dissolve in volatile solvent

FT-IR Analysis GCiMS Analysis

Acquire ATR-FTIR Spectrum Inject into GC-MS

\

FT-IR Data (Wavenumber vs. Transmittance) Mass Spectrum (m/z vs. Intensity)

Data Interpretation

Identify Functional Groups Analyze Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for FT-IR and GC-MS analysis.
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FT-IR Spectrum Interpretation for 4-Ethynylbenzaldehyde

4-Ethynylbenzaldehyde Structure

Characteristic Vibrational Modes

=C-H Stretch Ar-H Stretch O=C-H Stretch C=C Stretch C=0 Stretch C=C Ring Stretch
(~3300 cm?) (3100-3000 cm~1) (2830-2695 cm~1) (~2100 cm~2) (1710-1685 cm-1) (1600-1475 cm-1)

Mass Spectrometry Fragmentation of 4-Ethynylbenzaldehyde

Molecular lon [CoHeO]*+

m/z = 130
Jo g
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- C2H2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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